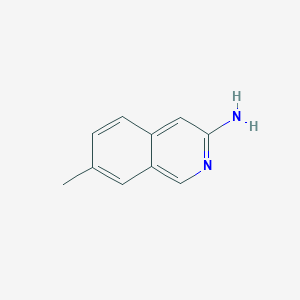
7-Methylisoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylisoquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂. It is a derivative of isoquinoline, a compound known for its presence in various natural alkaloids and its wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines . This method typically requires the use of ammonia or primary amines, which react smoothly to afford the desired product with good yields. Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This metal-free one-pot synthesis is efficient and provides a convenient route to 3-aminoisoquinolines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts is often prioritized to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methylisoquinolin-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways related to its biological activities . For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
3-Aminoisoquinoline: Similar in structure but lacks the methyl group at the 7-position.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A tetrahydro derivative with different biological activities.
Uniqueness: 7-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl group at the 7-position can enhance its stability and modify its interaction with biological targets compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
7-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3,(H2,11,12) |
InChI-Schlüssel |
HLPQYZILVFQHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CN=C(C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
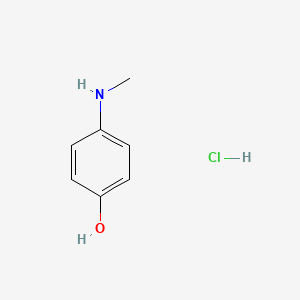


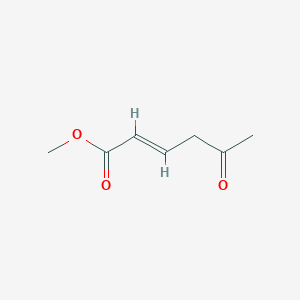
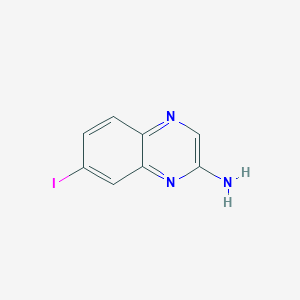
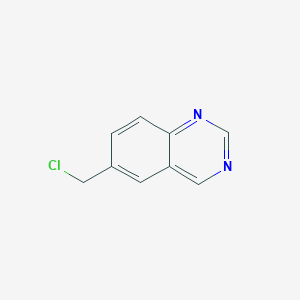

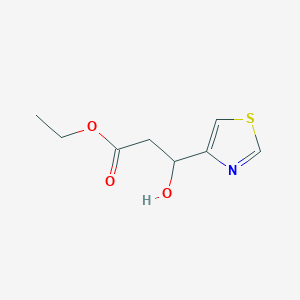
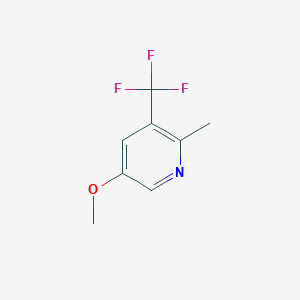
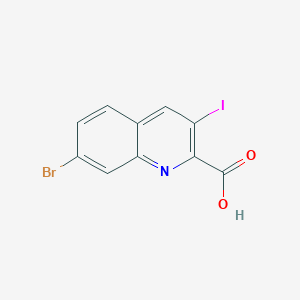
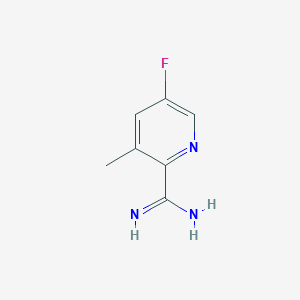
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
